molecular formula C18H20O2 B1327491 2',3'-Dimethyl-3-(3-methoxyphenyl)propiophenone CAS No. 898774-76-0

2',3'-Dimethyl-3-(3-methoxyphenyl)propiophenone

Cat. No.: B1327491
CAS No.: 898774-76-0
M. Wt: 268.3 g/mol
InChI Key: QSJULCPJKPCCBM-UHFFFAOYSA-N
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Description

2’,3’-Dimethyl-3-(3-methoxyphenyl)propiophenone is an organic compound with the molecular formula C18H20O2. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dimethyl-3-(3-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group into an aromatic ring. The general reaction conditions include:

    Reactants: 2,3-dimethylbenzene, 3-methoxybenzoyl chloride

    Catalyst: Aluminum chloride (AlCl3)

    Solvent: Dichloromethane (CH2Cl2)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of 2’,3’-Dimethyl-3-(3-methoxyphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Large quantities of 2,3-dimethylbenzene and 3-methoxybenzoyl chloride

    Catalyst: Aluminum chloride (AlCl3) in industrial reactors

    Solvent: Industrial-grade dichloromethane (CH2Cl2)

    Temperature Control: Automated systems to maintain optimal reaction temperatures

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dimethyl-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The carbonyl group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination

Major Products

    Oxidation: Corresponding carboxylic acids

    Reduction: Corresponding alcohols

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

2’,3’-Dimethyl-3-(3-methoxyphenyl)propiophenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,3’-Dimethyl-3-(3-methoxyphenyl)propiophenone involves its interaction with molecular targets through its carbonyl group. The carbonyl group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. The aromatic rings contribute to π-π interactions with other aromatic systems, enhancing its stability and specificity in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Dimethyl-3-(3-fluorophenyl)propiophenone
  • 2’,3’-Dimethyl-3-(3-methylphenyl)propiophenone
  • 2’,3’-Dichloro-3-(3-methoxyphenyl)propiophenone

Uniqueness

2’,3’-Dimethyl-3-(3-methoxyphenyl)propiophenone is unique due to the presence of both methoxy and dimethyl groups on the aromatic rings, which influence its electronic properties and reactivity. This combination of substituents provides distinct chemical behavior compared to its analogs, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-6-4-9-17(14(13)2)18(19)11-10-15-7-5-8-16(12-15)20-3/h4-9,12H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJULCPJKPCCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CCC2=CC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644228
Record name 1-(2,3-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-76-0
Record name 1-Propanone, 1-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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